molecular formula C8H6BrNO3 B8625624 2-Bromo-4-(2-nitroethenyl)phenol CAS No. 61131-62-2

2-Bromo-4-(2-nitroethenyl)phenol

Cat. No.: B8625624
CAS No.: 61131-62-2
M. Wt: 244.04 g/mol
InChI Key: MQHHSWYNTKTTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(2-nitroethenyl)phenol is a brominated aromatic compound characterized by a phenolic hydroxyl group, a bromine atom at the 2-position, and a nitroethenyl substituent at the 4-position. This compound has been isolated from natural sources such as the Arctic sea ice bacterium Salegentibacter sp. T436 () and the salt marsh plant Sesuvium portulacastrum (). It exhibits notable biological activities, including antimicrobial and cytotoxic properties, with 2-nitro-4-(2-nitroethenyl)-phenol identified as the most potent derivative in its class (). Its unique structure, combining electron-withdrawing nitro and bromine groups, contributes to its reactivity and bioactivity, making it a subject of interest in medicinal and environmental chemistry.

Properties

CAS No.

61131-62-2

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

2-bromo-4-(2-nitroethenyl)phenol

InChI

InChI=1S/C8H6BrNO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-5,11H

InChI Key

MQHHSWYNTKTTHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, properties, and bioactivities of 2-bromo-4-(2-nitroethenyl)phenol and related bromophenols:

Compound Name Substituents Molecular Weight (g/mol) Bioactivity/Application Source Reference ID
This compound -Br (2), -CH=CH-NO₂ (4), -OH (1) ~259.07 (calculated) Antimicrobial, cytotoxic Marine bacteria, plants
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol -Br (2,6), -O-C₆H₂Br₂ (4), -OH (1) ~529.72 (calculated) Marine bacterial biosynthesis Marine bacteria
2-Bromo-4-(trifluoromethyl)phenol -Br (2), -CF₃ (4), -OH (1) 241.01 Chemical intermediate Synthetic
2-Bromo-4-(tert-butyl)phenol (2-BTBP) -Br (2), -C(CH₃)₃ (4), -OH (1) 229.09 Organic synthesis reagent Synthetic
2-Bromo-4-isopropylphenol -Br (2), -CH(CH₃)₂ (4), -OH (1) 215.09 Industrial applications Synthetic
2-Bromo-4-(hydroxymethyl)phenol -Br (2), -CH₂OH (4), -OH (1) 203.02 (calculated) Marine algal metabolite Marine algae

Key Comparisons

Electronic Effects and Acidity
  • Nitroethenyl Group: The nitroethenyl substituent in this compound is strongly electron-withdrawing, increasing the acidity of the phenolic hydroxyl group (pKa expected to be <8.7). This contrasts with electron-donating groups like tert-butyl (2-BTBP, pKa ~8.71) or isopropyl (pKa ~8.71), which reduce acidity .
  • Trifluoromethyl Group: The -CF₃ group in 2-bromo-4-(trifluoromethyl)phenol is also electron-withdrawing but less resonance-active than nitroethenyl, resulting in intermediate acidity .
Bioactivity
  • Antimicrobial and Cytotoxic Activity: The nitroethenyl group in this compound is critical for its potent bioactivity, likely due to its ability to disrupt microbial membranes or interact with cellular targets via electrophilic nitro groups .
  • Hydroxylated Brominated Diphenyl Ethers (OH-BDEs): Compounds like 2,6-dibromo-4-(2,4-dibromophenoxy)phenol exhibit lower cytotoxicity but higher environmental persistence due to multiple bromine atoms .
Solubility and Reactivity
  • Lipophilicity: The tert-butyl and isopropyl groups in 2-BTBP and 2-bromo-4-isopropylphenol enhance lipophilicity, improving solubility in organic solvents but reducing water solubility .
  • Polarity: Hydroxymethyl-substituted derivatives (e.g., 2-bromo-4-(hydroxymethyl)phenol) are more polar, favoring aqueous solubility .

Research Implications and Challenges

  • Structural Optimization : Modifying the nitroethenyl group (e.g., introducing halogens or methyl groups) could enhance bioactivity or reduce toxicity.
  • Environmental Impact : Brominated compounds like OH-BDEs raise concerns about bioaccumulation, necessitating comparative ecotoxicity studies .
  • Analytical Challenges: Isomeric bromophenols (e.g., para- vs. ortho-substituted OH-BDEs) require advanced techniques like tandem MS for differentiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.